

# 2-Azidoethan-1-amine Hydrochloride: Structural Architecture & Technical Guide

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## Compound of Interest

Compound Name:	2-Azidoethan-1-amine hydrochloride
CAS No.:	118508-67-1
Cat. No.:	B3088314

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## Executive Summary

**2-Azidoethan-1-amine hydrochloride** (CAS: 118508-67-1) is a bifunctional "Click Chemistry" linker essential for bioconjugation, PROTAC linker design, and surface functionalization. While structurally simple (

), its high nitrogen content renders it energetically unstable in its free base form. This guide analyzes its molecular geometry, provides validated spectroscopic data, and details a safety-critical synthesis protocol that prioritizes the stable hydrochloride salt over the volatile free base.

## Molecular Architecture & Physicochemical Properties

### Structural Geometry

The molecule consists of a short ethyl (

) spacer separating two distinct nitrogenous functional groups: a linear azide (

) and a tetrahedral ammonium cation (

).

- Azide Terminus: The azide group adopts a linear resonance structure ( ). The bond typically measures  $\sim 1.24 \text{ \AA}$ , while the bond is slightly shorter ( $\sim 1.13 \text{ \AA}$ ), reflecting significant double/triple bond character.
- Ammonium Terminus: In the hydrochloride salt form, the amine is protonated ( hybridized), forming a tetrahedral geometry. This protonation is critical for stability, as it reduces the vapor pressure and prevents the formation of the volatile, explosive free base.
- Lattice Structure: The chloride counterion ( ) stabilizes the lattice through electrostatic interactions and hydrogen bonding with the ammonium protons ( ).

## Physicochemical Data Table

Property	Value	Context/Significance
Formula		Salt form (Free base: )
Molecular Weight	122.56 g/mol	Low MW facilitates high atom economy in linkers.
Physical State	Beige/White Solid	Hygroscopic; store under inert gas at $-20^{\circ}\text{C}$ .
Melting Point	$>78^{\circ}\text{C}$ (Decomposes)	Warning: Do not heat neat material above $70^{\circ}\text{C}$ .
Solubility	, MeOH, DMSO	High polarity due to ionic salt character.
C/N Ratio	0.5 (2 C / 4 N)	Critical Hazard: Ratio $< 1$ indicates high explosive potential.

## Structural Visualization

The following diagram illustrates the connectivity and the electrostatic stabilization provided by the hydrochloride salt.

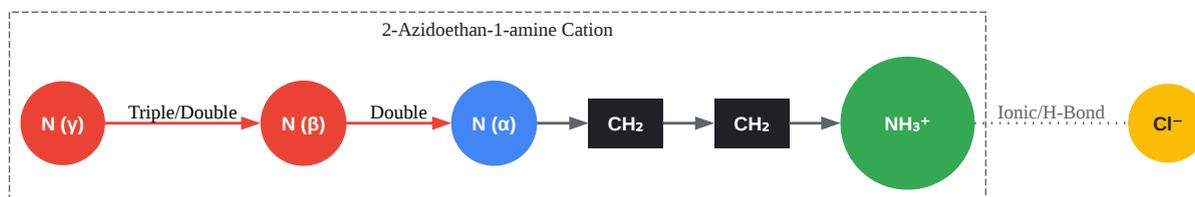


Figure 1: Connectivity of 2-Azidoethan-1-amine HCl showing the stabilizing ionic interaction.

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## Spectroscopic Characterization

To validate the synthesis or purity of the compound, the following spectral signatures must be confirmed.

### Nuclear Magnetic Resonance ( NMR)

- Solvent: Deuterium Oxide ( ) is the standard solvent due to the salt's polarity.
- Key Shifts:
  - 3.70 ppm (t, 2H): Methylene group adjacent to the azide ( ). The azide is electron-withdrawing, deshielding these protons.
  - 3.20 ppm (t, 2H): Methylene group adjacent to the ammonium ( ).
  - Coupling (

): ~5.8 Hz (Triplet splitting due to adjacent

).

## Infrared Spectroscopy (FT-IR)

- Diagnostic Peak: 2100–2150  $\text{cm}^{-1}$ .
- Assignment: Asymmetric azide stretching vibration ( ). This is the strongest and most characteristic peak. Absence of this peak indicates decomposition.

## Synthesis & Safety-Critical Protocol

Safety Warning (The Rule of Six): Organic azides are potentially explosive.<sup>[1][2]</sup> The "Rule of Six" suggests that organic azides are generally safe to handle if the number of carbon atoms ( ) plus other atoms is at least six times the number of energetic nitrogens.<sup>[1][2][3][4]</sup>

- 2-Azidoethan-1-amine:  
,  
. Ratio = 0.66.
- Verdict: UNSTABLE.
- Mitigation: Never isolate the free base. Always maintain as the Hydrochloride salt or in dilute solution.

## Synthesis Workflow (Displacement Route)

The standard synthesis involves nucleophilic substitution of 2-bromoethylamine hydrobromide with sodium azide.

Protocol:

- Dissolution: Dissolve 2-Bromoethylamine hydrobromide (1 eq) in water.

- Azidation: Add Sodium Azide ( , 2.5 eq). Note: Excess ensures complete conversion.
- Reaction: Heat to 80°C for 12–16 hours. Shield the reaction vessel from light.
- Workup (CRITICAL):
  - Cool to room temperature.<sup>[5]</sup>
  - To isolate HCl salt: Basify carefully with NaOH (keep cool) to extract the free amine into an organic solvent (e.g., Ether or DCM) briefly.
  - IMMEDIATELY treat the organic layer with HCl in Dioxane or Ether.
  - The 2-Azidoethan-1-amine HCl will precipitate as a solid. Filter and dry under vacuum.

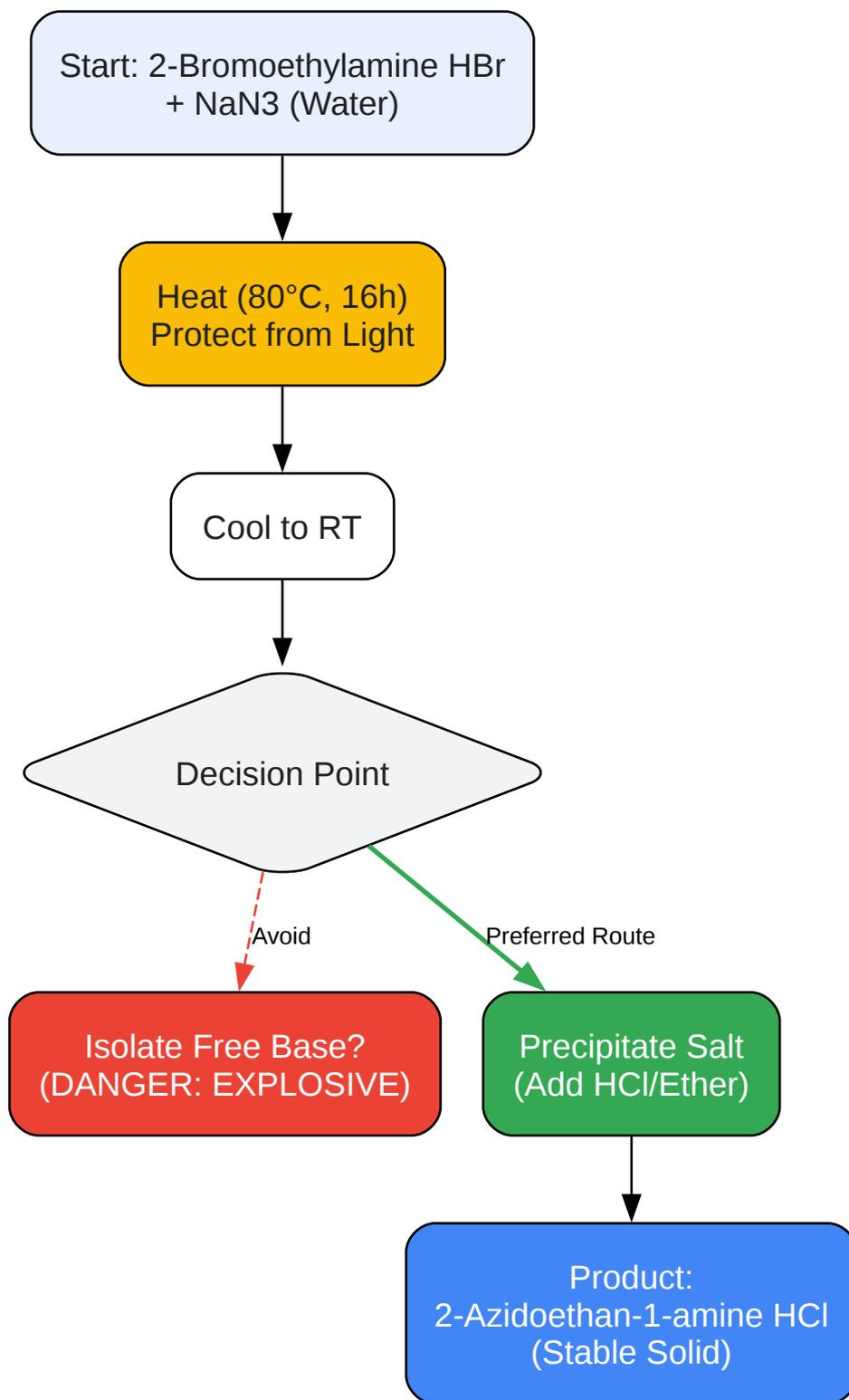


Figure 2: Safety-critical synthesis workflow emphasizing salt formation.

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## Functional Utility: Click Chemistry Mechanism

This molecule is primarily used to introduce an amine handle via a "Click" reaction (CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition).

Mechanism:

- The terminal azide reacts with a terminal alkyne.
- Catalyzed by Cu(I), they form a 1,4-disubstituted 1,2,3-triazole.
- The resulting linkage is chemically inert and physiologically stable.

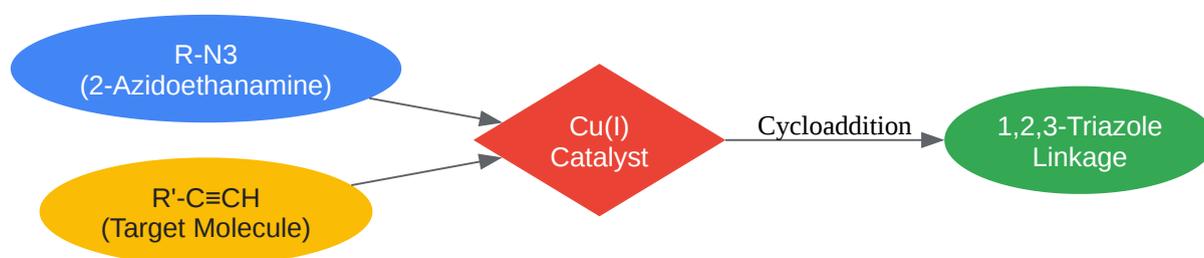


Figure 3: CuAAC Click Reaction Mechanism utilizing the azide moiety.

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## References

- PubChem. "**2-Azidoethan-1-amine hydrochloride** | C<sub>2</sub>H<sub>7</sub>CIN<sub>4</sub>." [6] National Library of Medicine. Available at: [\[Link\]](#)
- University of California, Santa Cruz. "Organic Azide Safety Guidelines." UCSC Environmental Health & Safety. Available at: [\[Link\]](#)
- Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." *Organic Letters*, 9(19), 3797-3800. (Foundational text on safe azide salt handling).
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." *Angewandte Chemie International Edition*, 44(33), 5188-5240. (Review of

azide stability and reactivity).

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## Sources

- [1. safety.pitt.edu](https://safety.pitt.edu) [[safety.pitt.edu](https://safety.pitt.edu)]
- [2. safety.fsu.edu](https://safety.fsu.edu) [[safety.fsu.edu](https://safety.fsu.edu)]
- [3. KIT - IOC - Bräse - Research - Research interests - Azide](https://ioc.kit.edu) [[ioc.kit.edu](https://ioc.kit.edu)]
- [4. Information on Azide Compounds – Stanford Environmental Health & Safety](https://ehs.stanford.edu) [[ehs.stanford.edu](https://ehs.stanford.edu)]
- [5. biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- [6. 2-Azidoethan-1-amine hydrochloride | C<sub>2</sub>H<sub>7</sub>CIN<sub>4</sub> | CID 13538283 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [2-Azidoethan-1-amine Hydrochloride: Structural Architecture & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3088314#what-is-the-structure-of-2-azidoethan-1-amine-hydrochloride>]

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